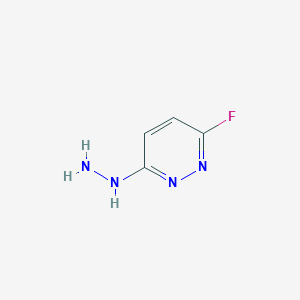

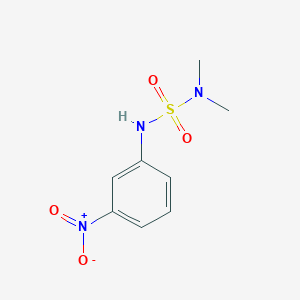

N,N-dimethyl-N'-(3-nitrophenyl)sulfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Dimethyl-N'-(3-nitrophenyl)sulfamide (DNS) is a nitrogen-containing sulfonamide that has been used in research applications for many years. DNS is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is used in various scientific and industrial applications, such as in the production of pharmaceuticals, as a catalyst for organic reactions, and in the synthesis of organic compounds.

Applications De Recherche Scientifique

Structural Investigations

A study by Cameron, Freer, and Maltz (1981) on structural investigations of ylides, including compounds similar to N,N-dimethyl-N'-(3-nitrophenyl)sulfamide, revealed insights into their crystal structures and molecular conformations. The research highlighted the solid-state conformations and provided data on S-N and N-C(aryl) bond lengths, contributing to the understanding of the structural characteristics of such compounds (Cameron, Freer, & Maltz, 1981).

Nucleic Acid Binding Properties

Fettes et al. (2002) developed a novel synthetic route for the preparation of sulfamide- and 3′-N-sulfamate-modified dinucleosides, showcasing the potential of these modifications in nucleic acid chemistry. This research provides a foundation for understanding how modifications can influence the conformational properties and stability of nucleic acids, offering insights into therapeutic applications (Fettes, Howard, Hickman, Adah, Player, Torrence, & Micklefield, 2002).

Electrochemical Studies

The electrochemical behavior of N,N-dimethyl-, N-methyl-, and p-nitrobenzenesulfonamide was explored by Asirvatham and Hawley (1974), providing a detailed analysis of their redox properties. This study offers valuable insights into the reactivity and stability of sulfonamide compounds under electrochemical conditions (Asirvatham & Hawley, 1974).

Peptide Mimic Synthesis

Turcotte, Bouayad‐Gervais, and Lubell (2012) described the synthesis of N-aminosulfamide peptide mimics, presenting an effective method for creating peptidomimetics. This research is significant for the design and synthesis of novel compounds with potential biological activity (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Propriétés

IUPAC Name |

1-(dimethylsulfamoylamino)-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c1-10(2)16(14,15)9-7-4-3-5-8(6-7)11(12)13/h3-6,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDZHLALERRIPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)phenyl 5-bromofuran-2-carboxylate](/img/structure/B2858093.png)

![3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B2858097.png)

![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2858099.png)

![2-(2-furyl)-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2858100.png)

![(4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid](/img/structure/B2858102.png)

![6-Benzyl-2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858104.png)

![N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)

![2-{[5-Acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2858114.png)